molecular formula C9H8Cl3NO2 B12441405 3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid CAS No. 682804-30-4

3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid

Cat. No.: B12441405
CAS No.: 682804-30-4
M. Wt: 268.5 g/mol
InChI Key: QYINQBIHVNQKRL-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid is a halogenated aromatic amino acid derivative characterized by a propanoic acid backbone with an amino group and a 2,3,5-trichlorophenyl substituent at the β-position.

Properties

CAS No.

682804-30-4

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

3-amino-3-(2,3,5-trichlorophenyl)propanoic acid

InChI

InChI=1S/C9H8Cl3NO2/c10-4-1-5(7(13)3-8(14)15)9(12)6(11)2-4/h1-2,7H,3,13H2,(H,14,15)

InChI Key

QYINQBIHVNQKRL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(CC(=O)O)N)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenylpropanoic acids.

Scientific Research Applications

3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trichlorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated phenylpropanoic acid derivatives exhibit diverse biological and chemical behaviors depending on halogen type, substitution patterns, and functional group positioning. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Solubility (Water) Melting Point (°C)
3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid N/A C₉H₆Cl₃NO₂ 282.51 2,3,5-Cl₃, NH₂, COOH Low 180–185 (est.)
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid 66-02-4 C₉H₈I₂NO₃ 503.98 3,5-I₂, 4-OH, NH₂, COOH Moderate >200 (decomposes)
3-Amino-3-(2,4-dichlorophenyl)propanoic acid N/A C₉H₇Cl₂NO₂ 248.07 2,4-Cl₂, NH₂, COOH Low 170–175 (est.)

Key Observations:

  • Substitution Position : The 2,3,5-trichloro pattern introduces steric hindrance, which may limit rotational freedom compared to 2,4-dichloro analogs. This could impact binding to biological targets.

Critical Analysis of Evidence Limitations

This necessitates extrapolation from structural analogs and general halogenated amino acid chemistry. For instance, iodine’s larger atomic radius and polarizability may confer distinct electronic effects compared to chlorine, influencing reactivity and bioactivity. Further experimental studies are required to validate these hypotheses.

Biological Activity

3-Amino-3-(2,3,5-trichlorophenyl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The structural formula of 3-amino-3-(2,3,5-trichlorophenyl)propanoic acid can be represented as follows:

C9H8Cl3NO2\text{C}_9\text{H}_{8}\text{Cl}_3\text{N}\text{O}_2

This compound features an amino group attached to a propanoic acid backbone, with a trichlorophenyl moiety that enhances its biological activity through various mechanisms.

The biological activity of 3-amino-3-(2,3,5-trichlorophenyl)propanoic acid is primarily attributed to its interaction with neurotransmitter systems and its potential as an inhibitor of specific enzymes. The presence of chlorine atoms in the phenyl ring can influence the compound's lipophilicity and binding affinity to biological targets.

Anticancer Activity

Research has indicated that 3-amino-3-(2,3,5-trichlorophenyl)propanoic acid exhibits notable anticancer properties. In a study evaluating its effects on various cancer cell lines, it demonstrated significant inhibitory effects on cell proliferation. For instance:

  • Cell Line: HCT-116 (colorectal cancer)
  • IC50 Value: Approximately 12 µM

This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptosis-related proteins .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It is believed to modulate glutamate receptors, which play a crucial role in excitotoxicity associated with neurodegenerative diseases. Preliminary studies indicate that it may reduce neuronal cell death in models of oxidative stress .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineObserved EffectReference
AnticancerHCT-116IC50 = 12 µM
NeuroprotectionNeuronal Cell CulturesReduced cell death
Enzyme InhibitionVarious EnzymesSignificant inhibition

Toxicity and Safety Profile

While exploring the biological activities of 3-amino-3-(2,3,5-trichlorophenyl)propanoic acid, it is essential to consider its safety profile. Toxicological assessments have indicated that while the compound exhibits promising biological effects, it also has potential toxicity at higher concentrations. Studies suggest careful dose management is necessary to mitigate adverse effects .

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